molecular formula C29H20Cl2N2O4 B12640324 C29H20Cl2N2O4

C29H20Cl2N2O4

Cat. No.: B12640324
M. Wt: 531.4 g/mol
InChI Key: HTWKMVVCSHXEMA-HLMSNRGBSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including benzoxazole, methoxy, and chlorobenzoate moieties. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate involves several steps:

Chemical Reactions Analysis

4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with various nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

    Major Products: The major products depend on the type of reaction and the reagents used. .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

When compared to similar compounds, 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate stands out due to its unique combination of functional groups:

    Similar Compounds: Compounds like 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl benzoate and 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 4-chlorobenzoate share structural similarities but differ in their specific substituents.

Properties

Molecular Formula

C29H20Cl2N2O4

Molecular Weight

531.4 g/mol

IUPAC Name

(11S,12R,16S)-14-(4-acetylphenyl)-11-(2,4-dichlorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C29H20Cl2N2O4/c1-15(34)16-6-9-19(10-7-16)33-28(36)23-24(29(33)37)26(27(35)21-11-8-18(30)14-22(21)31)32-13-12-17-4-2-3-5-20(17)25(23)32/h2-14,23-26H,1H3/t23-,24+,25?,26-/m0/s1

InChI Key

HTWKMVVCSHXEMA-HLMSNRGBSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)C6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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